molecular formula C23H15BrFN3O4 B4637494 2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide

2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B4637494
M. Wt: 496.3 g/mol
InChI Key: RDAVSZJAADBRLX-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide is a complex organic compound with a unique structure that includes bromine, cyano, nitro, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The addition of a nitro group to the aromatic ring.

    Cyano Group Introduction: The addition of a cyano group to the aromatic ring.

    Ethenylation: The formation of the ethenyl linkage.

    Phenoxy Group Introduction: The attachment of the phenoxy group.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting with 4-fluoroaniline.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can yield various substituted derivatives.

Scientific Research Applications

2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4’-cyanoacetophenone
  • 2-bromo-4’-fluoroacetophenone
  • 2-bromo-4’-methoxyacetophenone

Uniqueness

2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyano, nitro, and fluorophenyl groups makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

2-[2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3O4/c24-21-12-15(11-17(13-26)16-2-8-20(9-3-16)28(30)31)1-10-22(21)32-14-23(29)27-19-6-4-18(25)5-7-19/h1-12H,14H2,(H,27,29)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAVSZJAADBRLX-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Br)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Br)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{2-bromo-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.